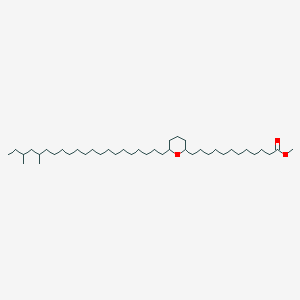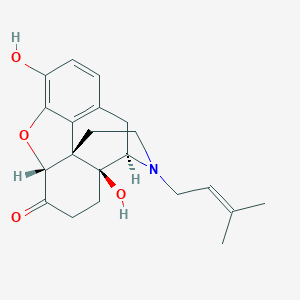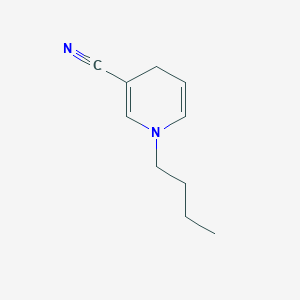![molecular formula C24H22N6O4 B099806 Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- CAS No. 15958-27-7](/img/structure/B99806.png)
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and chemical synthesis. This compound is also known as Acid Orange 52 and has a bright orange color.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is not well understood. However, it is believed to work by binding to specific molecules or structures in cells and tissues, leading to changes in their fluorescence properties.
Effets Biochimiques Et Physiologiques
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- in lab experiments is its bright orange color, which makes it easy to detect and track. It is also relatively easy to synthesize and has minimal toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Orientations Futures
There are several future directions for research on Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-. One potential area of study is its use as a fluorescent label for specific cells and tissues in vivo. Another potential direction is its use in developing new materials with unique optical properties. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in biomedical research.
Méthodes De Synthèse
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitroaniline with diazotized 4-aminobenzoic acid, followed by coupling with N,N-diethyl-2-(4-nitrophenyl)propanamide. The resulting product is then treated with ethyl chloroformate to obtain the final product.
Applications De Recherche Scientifique
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been extensively studied for its potential applications in various scientific fields. In biomedical research, this compound has been used as a fluorescent dye for labeling cells and tissues. It has also been used as a pH indicator in biological assays.
Propriétés
Numéro CAS |
15958-27-7 |
|---|---|
Nom du produit |
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- |
Formule moléculaire |
C24H22N6O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C24H22N6O4/c25-15-4-16-29(17-18-34-24(31)26-19-5-2-1-3-6-19)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-18H2,(H,26,31) |
Clé InChI |
TYSBKZZQBVAKMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
15958-27-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



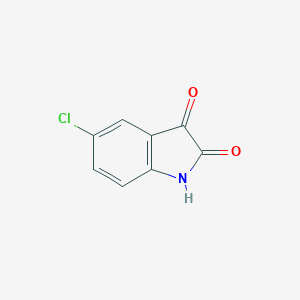
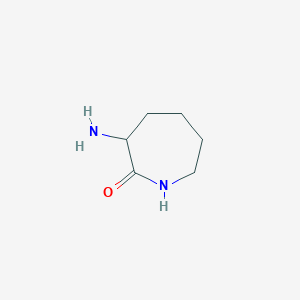
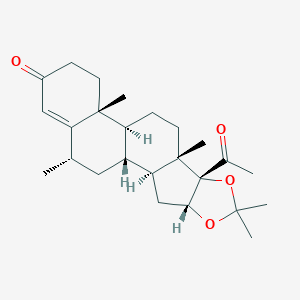
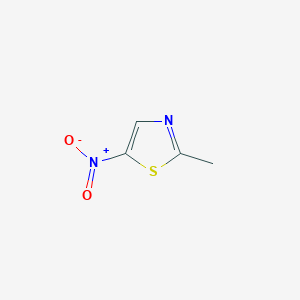
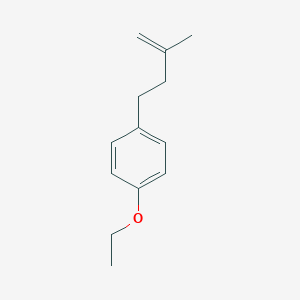
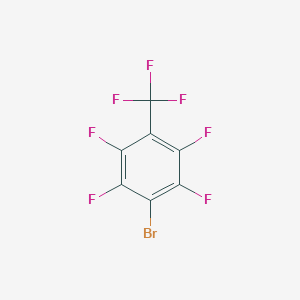
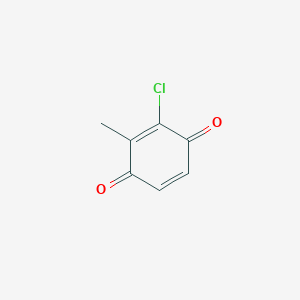
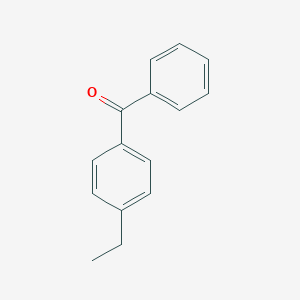
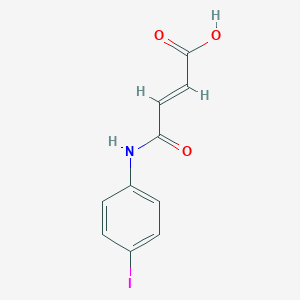
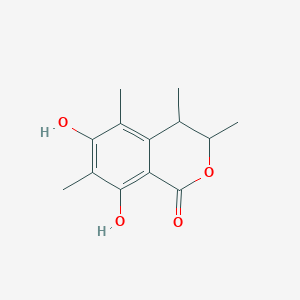
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
